

Spectral Analysis of 1H-Imidazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Imidazole-2-carboxylic acid**

Cat. No.: **B096599**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for **1H-Imidazole-2-carboxylic acid** (CAS No: 16042-25-4), a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The empirical formula for **1H-Imidazole-2-carboxylic acid** is C₄H₄N₂O₂, with a molecular weight of 112.09 g/mol. The experimentally determined spectral data are summarized in the tables below for easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

Nucleus	Chemical Shift (δ) ppm	Solvent
¹ H NMR	7.56 (s, 2H)	D ₂ O
¹³ C NMR	158.86, 141.02, 120.49	D ₂ O

Data sourced from ChemicalBook.[\[1\]](#)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3392	medium	O-H stretch
3124	medium	N-H stretch
2861	medium	C-H stretch
1618	strong	C=O stretch
1502	medium	C=C stretch
1462	medium	C-N stretch
1421	strong	O-H bend
1388	strong	C-H bend
1322	medium	C-N stretch
1108	strong	C-O stretch
925	strong	O-H bend (out-of-plane)
910	strong	C-H bend (out-of-plane)
819	medium	C-H bend (out-of-plane)
797	strong	C-H bend (out-of-plane)
774	medium	N-H wag

Data acquired using KBr pellet method.[\[1\]](#)

Table 3: Mass Spectrometry (MS) Data

Technique	Key m/z values	Notes
GC-MS	112 (Top Peak)	Data from NIST Mass Spectrometry Data Center.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **1H-Imidazole-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **1H-Imidazole-2-carboxylic acid**.
- Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D_2O). Complete dissolution can be aided by gentle vortexing or sonication.
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the D_2O .
- Shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.

^{13}C NMR Acquisition:

- Following 1H NMR acquisition, tune the probe to the ^{13}C frequency.
- Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to approximately 220 ppm.

- Due to the low natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.
- Process the data similarly to the ^1H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
- In an agate mortar, grind approximately 1-2 mg of **1H-Imidazole-2-carboxylic acid** into a fine powder.
- Add approximately 100-200 mg of the dry KBr to the mortar.
- Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to ensure a homogenous dispersion.
- Transfer the mixture to a pellet die.
- Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

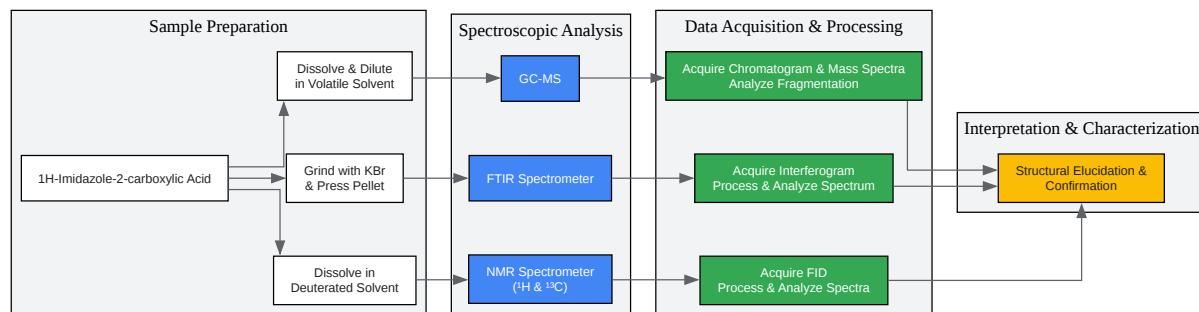
Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:


- Prepare a stock solution of **1H-Imidazole-2-carboxylic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL.
- If any particulate matter is present, filter the solution before introduction into the instrument.

Acquisition (GC-MS):

- Gas Chromatography:
 - Injector Temperature: Typically set around 250 °C.
 - Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Set to scan a mass range appropriate for the compound (e.g., m/z 40-300).
 - Ion Source Temperature: Typically maintained around 230 °C.
 - Transfer Line Temperature: Typically set around 280 °C.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1H-Imidazole-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectral Analysis of 1H-Imidazole-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096599#1h-imidazole-2-carboxylic-acid-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com